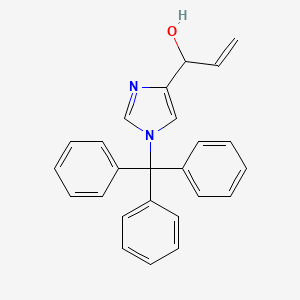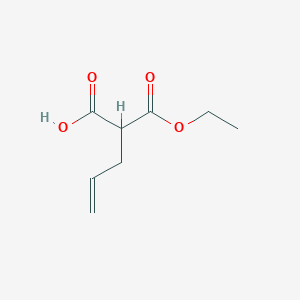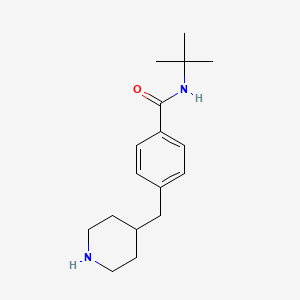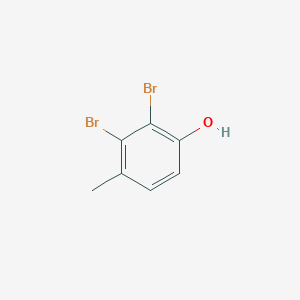
2,3-Dibromo-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-4-methylphenol is an organic compound belonging to the class of bromophenols It consists of a benzene ring substituted with two bromine atoms and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-methylphenol typically involves the bromination of 4-methylphenol (p-cresol). One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in an aqueous medium. The reaction is carried out under mild conditions, often at room temperature, to achieve selective bromination .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous bromination processes. For instance, p-cresol is reacted with bromine in the presence of a solvent like chloroform, under controlled temperature conditions. The reaction mixture is then separated to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromo-4-methylphenol undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms in the compound can participate in further electrophilic substitution reactions, leading to the formation of polybrominated derivatives.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can convert it back to the phenol form.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in aqueous medium.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Polybrominated Phenols: Further bromination can lead to compounds like 2,3,5-tribromo-4-methylphenol.
Quinones: Oxidation can produce compounds like 2,3-dibromo-4-methylquinone.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-4-methylphenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-4-methylphenol involves its interaction with biological molecules through its bromine atoms and phenolic group. The bromine atoms can form halogen bonds with amino acids in proteins, affecting their structure and function. The phenolic group can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dibromophenol
- 2,5-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
Comparison: 2,3-Dibromo-4-methylphenol is unique due to the specific positioning of its bromine atoms and methyl group, which influences its reactivity and interaction with other molecules. Compared to other dibromophenols, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
344248-97-1 |
|---|---|
Molekularformel |
C7H6Br2O |
Molekulargewicht |
265.93 g/mol |
IUPAC-Name |
2,3-dibromo-4-methylphenol |
InChI |
InChI=1S/C7H6Br2O/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3 |
InChI-Schlüssel |
LYMCGVGJHYEOMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


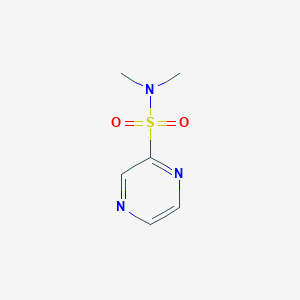
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid](/img/structure/B13980667.png)
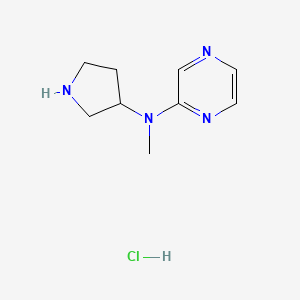
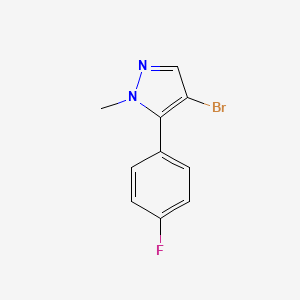
![[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
![[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid](/img/structure/B13980683.png)
![8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol](/img/structure/B13980697.png)
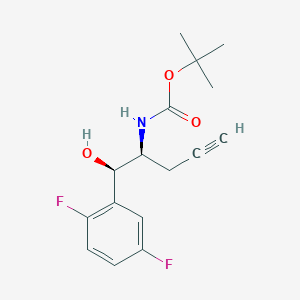
![(S)-3-benzyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B13980716.png)
![2-Chloro-5-iodo-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13980720.png)

